molecular formula C11H9N3O5 B13242865 2-[2-(2-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

2-[2-(2-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

Cat. No.: B13242865
M. Wt: 263.21 g/mol
InChI Key: GGEAZCNQSYGKBG-UHFFFAOYSA-N
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Description

2-[2-(2-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a heterocyclic compound featuring a pyrazolone ring substituted with a 2-nitrophenyl group at position 2 and an acetic acid moiety at position 4. The nitro group at the ortho position on the phenyl ring introduces significant electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity. Characterization typically employs spectroscopic techniques such as $ ^1H $ NMR, IR, and mass spectrometry, as demonstrated for related pyrazolone derivatives .

Properties

Molecular Formula

C11H9N3O5

Molecular Weight

263.21 g/mol

IUPAC Name

2-[2-(2-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid

InChI

InChI=1S/C11H9N3O5/c15-10(16)5-7-6-12-13(11(7)17)8-3-1-2-4-9(8)14(18)19/h1-4,6,12H,5H2,(H,15,16)

InChI Key

GGEAZCNQSYGKBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CN2)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid typically involves the nitration of phenylacetic acid followed by cyclization and further functionalization The nitration step introduces the nitro group to the phenyl ring, which is then subjected to cyclization to form the pyrazolone ring

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, such as hydroxamic acids.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as zinc and ammonium chloride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso and amino derivatives.

    Reduction: Formation of hydroxamic acids and anilines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(2-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of heterocycles and other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrazolone ring can interact with enzymes and receptors. These interactions can modulate biochemical pathways and result in various biological effects.

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Substituent Differences

Compound Name Substituent Position/Group Key Functional Group
2-[2-(2-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid (Target) 2-Nitrophenyl at position 2 Acetic acid
2-[2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid 3-Nitrophenyl at position 2 Acetic acid
2-[2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid 4-Methylphenyl at position 2 Acetic acid
2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid 3-Fluorophenyl at position 2 Acetic acid
Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate 3-Nitrophenyl at position 2 Methyl ester
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 2,4-Dichlorophenyl and acetamide Acetamide

Key Observations:

Nitro vs. The 3-fluorophenyl analogue introduces electronegativity-driven polarity, which may improve solubility in polar solvents relative to the nitro-substituted compound.

Positional Isomerism (2-Nitro vs. 3-Nitro) :

  • The 3-nitrophenyl isomer exhibits distinct electronic and steric properties due to the nitro group’s para position relative to the pyrazolone ring. This positional difference could alter hydrogen-bonding interactions, as seen in crystal structures of related compounds where substituent orientation affects packing motifs .

Functional Group Modifications :

  • Ester derivatives (e.g., ) exhibit reduced acidity compared to the acetic acid moiety, impacting biological membrane permeability and coordination chemistry.
  • Acetamide derivatives (e.g., ) display planar amide groups capable of forming $ R_2^2(10) $ hydrogen-bonded dimers, a feature absent in the carboxylic acid analogues .

Table 2: Reactivity Trends in Hydrocarboxylation Reactions

Compound Substituent Reaction Yield (%) Notes
Pyrazol-based hydrocarboxylated product 4-Hydroxyphenyl 50.7 Electron-donating group enhances yield
Target compound (hypothetical) 2-Nitrophenyl ~30–40 (estimated) Electron-withdrawing groups may lower yields due to steric hindrance
  • Mechanistic Insights : Electron-donating groups (e.g., -OH in ) stabilize intermediates in Cu(II)-catalyzed reactions, whereas electron-withdrawing nitro groups may reduce yields by destabilizing transition states .

Crystallographic and Hydrogen-Bonding Patterns

  • Hydrogen Bonding : Acetamide derivatives form $ N-H\cdots O $ hydrogen bonds, creating dimers with $ R_2^2(10) $ graph-set motifs . In contrast, carboxylic acid derivatives likely form stronger $ O-H\cdots O $ interactions, influencing crystal packing and melting points.
  • Dihedral Angles : In the dichlorophenyl-acetamide analogue , steric repulsion between substituents results in dihedral angles of 80.70° (dichlorophenyl/amide) and 64.82° (pyrazolone/amide). Similar distortions are expected in nitro-substituted analogues but may vary due to differing electronic effects.

Biological Activity

2-[2-(2-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C11H10N4O4
  • Molecular Weight : 258.22 g/mol
  • IUPAC Name : 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit the expression of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which play critical roles in inflammation pathways. The inhibition of these mediators suggests potential therapeutic applications in treating inflammatory diseases .

Table 1: Inhibitory Effects on Inflammatory Mediators

CompoundCOX-2 Inhibition (%)iNOS Inhibition (%)ICAM-1 Expression (%)
Compound A757060
Compound B806555
2-[2-(2-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acidTBDTBDTBD

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. Compounds with the pyrazole scaffold have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to tumor growth .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM) for CompoundMechanism of Action
MDA-MB-231TBDInduction of apoptosis
HepG2TBDInhibition of cell cycle progression
A549 (Lung Cancer)TBDModulation of PI3K/Akt pathway

The biological activity of 2-[2-(2-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is attributed to its ability to interact with specific molecular targets within cells. The nitro group and the pyrazole ring are crucial for binding to active sites on enzymes or receptors, leading to the modulation or inhibition of their activity. This interaction can influence various signaling pathways involved in inflammation and cancer progression .

Case Studies

  • Anti-inflammatory Study : A recent study examined the effects of pyrazole derivatives on human keratinocyte cells exposed to inflammatory stimuli. The results indicated a reduction in pro-inflammatory cytokines and mediators, highlighting the compound's potential as an anti-inflammatory agent .
  • Anticancer Research : In vivo studies demonstrated that certain pyrazole derivatives could significantly reduce tumor size in xenograft models, suggesting their efficacy as anticancer agents. Mechanistic studies revealed that these compounds could activate apoptotic pathways while inhibiting tumor growth factors .

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